molecular formula C7H4BrIN2 B14766844 5-Bromo-8-iodoimidazo[1,2-a]pyridine

5-Bromo-8-iodoimidazo[1,2-a]pyridine

Katalognummer: B14766844
Molekulargewicht: 322.93 g/mol
InChI-Schlüssel: DJUVYDPPXMINFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both bromine and iodine atoms in the molecule makes it a versatile intermediate for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines is a known route .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-8-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-8-iodoimidazo[1,2-a]pyridine involves its interaction with various molecular targets. For instance, it can act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to its observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which provide it with distinct reactivity and functionalization potential. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in various fields .

Eigenschaften

Molekularformel

C7H4BrIN2

Molekulargewicht

322.93 g/mol

IUPAC-Name

5-bromo-8-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H

InChI-Schlüssel

DJUVYDPPXMINFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CC=C(C2=N1)I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.